![molecular formula C24H21ClN6O3 B2516976 N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207049-15-7](/img/no-structure.png)
N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C24H21ClN6O3 and its molecular weight is 476.92. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications of Similar Compounds
Receptor Binding and Psychopharmacological Effects
- Compounds with structural elements similar to "N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide" may be involved in studies investigating receptor binding affinities or psychopharmacological effects. For instance, research on benzodiazepine derivatives explores their potential as modulators of the GABAA receptor, impacting sedative, anxiolytic, and muscle relaxant effects (Łukasik-Głębocka et al., 2016)[https://consensus.app/papers/flubromazolam-lifethreatening-designer-benzodiazepine-łukasikgłębocka/9d7700e96c3658ebbd668f37da20d619/?utm_source=chatgpt].
Neuroinflammation and Imaging Studies
- Novel ligands for positron emission tomography (PET) imaging, such as those targeting the Translocator protein (TSPO), are crucial for studying neuroinflammation and neurological diseases. Research into compounds that bind to TSPO with high affinity is essential for developing diagnostic tools and therapeutic agents (Endres et al., 2009)[https://consensus.app/papers/evaluation-11cdpa713-novel-tspo-ligand-humans-endres/1a3d8fc33cd659418e4b42bdfe9de4ee/?utm_source=chatgpt].
Metabolism and Excretion Studies
- Studies on the pharmacokinetics, metabolism, and excretion of complex molecules provide valuable insights into their safety, efficacy, and potential therapeutic applications. Understanding how a compound is absorbed, distributed, metabolized, and excreted is fundamental for drug development and safety assessment (Teng et al., 2010)[https://consensus.app/papers/absorption-distribution-metabolism-excretion-teng/4aa4297964b95ce4922790bf4e7dae84/?utm_source=chatgpt].
Exposure and Toxicological Assessments
- Research on environmental exposure to organohalogen compounds, including studies on their presence in human tissues, helps evaluate potential health risks and establish safety regulations. Such studies are crucial for understanding the impact of chemical exposure on human health and the environment (Lopez-Espinosa et al., 2009)[https://consensus.app/papers/nonylphenol-octylphenol-adipose-women-southern-spain-lopezespinosa/34f2c3a8e60452acb16c23530ce3b706/?utm_source=chatgpt].
properties
CAS RN |
1207049-15-7 |
---|---|
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide |
Molecular Formula |
C24H21ClN6O3 |
Molecular Weight |
476.92 |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C24H21ClN6O3/c1-14-4-5-16(10-15(14)2)18-12-20-23-28-31(24(33)29(23)8-9-30(20)27-18)13-22(32)26-19-11-17(25)6-7-21(19)34-3/h4-12H,13H2,1-3H3,(H,26,32) |
InChI Key |
QFQMJOLIUCNBOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)OC)C3=C2)C |
solubility |
not available |
Origin of Product |
United States |
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